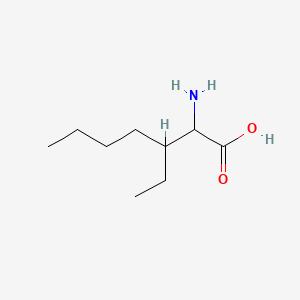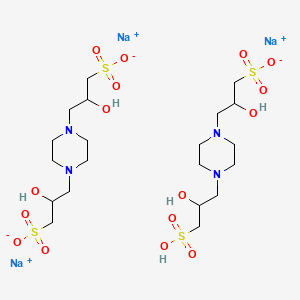
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the CAS Number: 19985-09-2. It has a molecular weight of 201.14 and its MDL number is MFCD08544449 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is C7H18Cl2N2 . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC and more could be used .Physical And Chemical Properties Analysis
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP3A4 . Its water solubility is 1.18 mg/ml .Scientific Research Applications
Novel Synthetic Applications
- Pyrrolidine derivatives, including structures related to 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride, are integral to organic synthesis. For example, the catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids using carbodiimide couplings showcases the utility of pyrrolidine catalysts in synthesizing isopropyl esters, highlighting their role in novel synthetic pathways (Sano et al., 2006).
Chemical Transformations and Reactivity
- The recyclization reactions of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with alkylamines demonstrate the reactivity of pyrrolidine derivatives, leading to the formation of complex pyrrolidine carboxylates. This highlights the compound's versatility in chemical transformations (Dmitriev et al., 2011).
Organometallic Chemistry
- In organometallic chemistry, the reaction of isopropyl[(2-pyridyl)alkyl]amines with gold(III) chloride leads to the formation of dimethylgold(III) complexes stabilized by a pyrrolide ligand. This underscores the role of pyrrolidine derivatives in stabilizing metal complexes and their potential in catalysis (Schouteeten et al., 2006).
Medicinal Chemistry Applications
- In medicinal chemistry, pyrrolidine derivatives are explored for their potential biological activities. The synthesis and evaluation of pyrrolidinediols and N-oxides derived from D-ribose using the nitrone approach have shown moderate activity against specific glycosidases, indicating their potential as therapeutic agents (Palmer & Jäger, 2001).
Safety and Hazards
properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDQXDPLUEPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672123 |
Source


|
| Record name | 1-(Propan-2-yl)pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19985-09-2 |
Source


|
| Record name | 1-(Propan-2-yl)pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)




![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)



![(2S,3R,4S,5R)-2-[[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B561074.png)